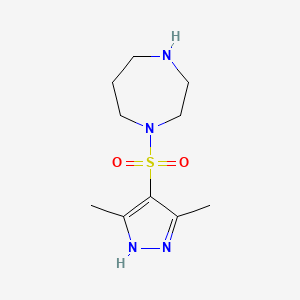![molecular formula C12H12ClN3O2 B11854148 [(5-Chloro-2-methylquinolin-8-yl)oxy]-N'-hydroxyethanimidamide CAS No. 88757-39-5](/img/structure/B11854148.png)
[(5-Chloro-2-methylquinolin-8-yl)oxy]-N'-hydroxyethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide is a compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in various fields, including medicine, chemistry, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide typically involves the reaction of 5-chloro-2-methylquinoline with appropriate reagents to introduce the hydroxyethanimidamide group. One common method involves the use of acetic anhydride and hydrochloric acid to prepare the intermediate, which is then reacted with hydroxylamine to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
[(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide has several scientific research applications:
Corrosion Inhibition: This compound has been studied for its ability to inhibit the corrosion of mild steel in acidic environments.
Biological Activity: Quinoline derivatives, including this compound, are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism by which [(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide exerts its effects involves its interaction with metal surfaces and biological targets. In corrosion inhibition, it adsorbs onto the metal surface, forming a protective barrier that prevents further corrosion . In biological systems, it may interact with specific enzymes or receptors, disrupting their normal function and leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-Methylquinolin-8-yl)oxy]acetohydrazide: Similar in structure and also used as a corrosion inhibitor.
Quinoline N-oxide derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
[(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide stands out due to its specific combination of a quinoline core with a hydroxyethanimidamide group, which imparts unique chemical and biological properties. Its ability to act as a mixed-type inhibitor in corrosion studies highlights its versatility and effectiveness .
Propriétés
Numéro CAS |
88757-39-5 |
|---|---|
Formule moléculaire |
C12H12ClN3O2 |
Poids moléculaire |
265.69 g/mol |
Nom IUPAC |
2-(5-chloro-2-methylquinolin-8-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-2-3-8-9(13)4-5-10(12(8)15-7)18-6-11(14)16-17/h2-5,17H,6H2,1H3,(H2,14,16) |
Clé InChI |
VXLJYDPTPKGDEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC(=C2C=C1)Cl)OCC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-1-phenyl-1h-pyrido[2,3-b]indole](/img/structure/B11854075.png)
![5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11854078.png)





![1-(4-Fluoro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854122.png)

![4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B11854136.png)
![5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B11854138.png)
![10-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B11854144.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone](/img/structure/B11854162.png)
